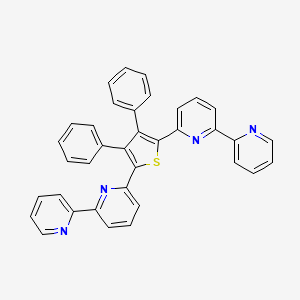

2,5-Bis(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene

Número de catálogo B8501126

Peso molecular: 544.7 g/mol

Clave InChI: ZWUVNOAAKPJFOP-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06696182B2

Procedure details

After placing 3.5 g of 3,4-diphenylthiophene and 60 ml of tetrahydrofuran in a flask and cooling to −30° C. in an argon atmosphere, 11 ml of a 1.5 mol/l concentration n-butyllithium/n-hexane solution was added dropwise. The mixture was stirred at −30° C. for 2 hours, and then 4.1 g of a zinc chloride/tetramethylethylenediamine complex was added before raising the temperature to room temperature. After stirring for 30 minutes, 3.8 g of 2-bromo-6-(2-pyridyl)pyridine and 0.52 g of a palladium chloride/bistriphenylphosphine complex were added and the mixture was stirred for 2 hours at reflux temperature. After completion of the reaction, the product was cooled to room temperature, purified water was added, the organic layer was extracted, and the concentrate obtained using an evaporator was purified by recrystallization to obtain 4.5 g of 2-(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene. After placing 3.3 g of the 2-(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene and 80 ml of tetrahydrofuran in a flask and cooling to −30° C. in an argon atmosphere, 6.2 ml of a 1.5 mol/l concentration n-butyllithium/n-hexane solution was added dropwise. The mixture was stirred at −30° C. for 2 hours, and then 2.4 g of a zinc chloride/tetramethyl-ethylenediamine complex was added before raising the temperature to room temperature. After stirring for 30 minutes, 2.2 g of 2-bromo-6-(2-pyridyl)pyridine and 0.30 g of a palladium chloride/bistriphenylphosphine complex were added and the mixture was stirred for 2 hours at reflux temperature. After completion of the reaction, the product was cooled to room temperature, purified water was added, and the organic layer was extracted. The organic layer was concentrated with an evaporator and purified by column chromatography and recrystallization to obtain 1.1 g of BPPDPT.

Name

2-(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene

Quantity

3.3 g

Type

reactant

Reaction Step One

Name

n-butyllithium n-hexane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[N:12]=[C:11]([C:13]2[S:14][CH:15]=[C:16]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:17]=2[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:10]=[CH:9][CH:8]=1.C([Li])CCC.CCCCCC.Br[C:42]1[CH:47]=[CH:46][CH:45]=[C:44]([C:48]2[CH:53]=[CH:52][CH:51]=[CH:50][N:49]=2)[N:43]=1>O1CCCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[N:12]=[C:11]([C:13]2[S:14][C:15]([C:50]3[CH:51]=[CH:52][CH:53]=[C:48]([C:44]4[CH:45]=[CH:46][CH:47]=[CH:42][N:43]=4)[N:49]=3)=[C:16]([C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=3)[C:17]=2[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:10]=[CH:9][CH:8]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

2-(6-(2-pyridyl)-2-pyridyl)-3,4-diphenylthiophene

|

|

Quantity

|

3.3 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C=CC=C1)C1=CC=CC(=N1)C=1SC=C(C1C1=CC=CC=C1)C1=CC=CC=C1

|

Step Two

|

Name

|

n-butyllithium n-hexane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li].CCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

2.2 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC(=CC=C1)C1=NC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at −30° C. for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2.4 g of a zinc chloride/tetramethyl-ethylenediamine complex was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

before raising the temperature to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 30 minutes

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the product was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the organic layer was extracted

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic layer was concentrated with an evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by column chromatography and recrystallization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 1.1 g of BPPDPT

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

N1=C(C=CC=C1)C1=CC=CC(=N1)C=1SC(=C(C1C1=CC=CC=C1)C1=CC=CC=C1)C1=NC(=CC=C1)C1=NC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |